N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a methoxyphenyl group and a furan ring substituted with a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan-2-carboxamide moiety. One common method involves the cyclization of a precursor containing a thiourea and a haloketone to form the thiazole ring. The methoxyphenyl group can be introduced via a nucleophilic substitution reaction. The final step involves the coupling of the thiazole derivative with furan-2-carboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the furan-2-carboxamide moiety can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
- N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
- N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Uniqueness
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-19-12-6-3-2-5-10(12)11-9-21-15(16-11)17-14(18)13-7-4-8-20-13/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWLZRRKEVFNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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